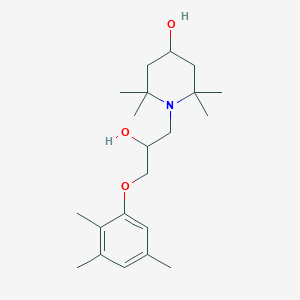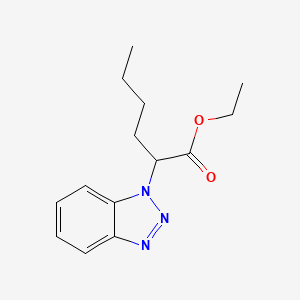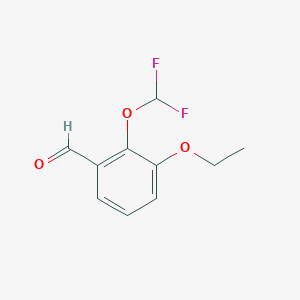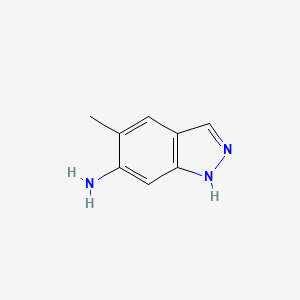
1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol, commonly known as TMT-OP, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. TMT-OP is a piperidine derivative that belongs to the class of antioxidant compounds. It is a highly effective radical scavenger and has been shown to possess potent anti-inflammatory, anti-cancer, and neuroprotective properties.
Aplicaciones Científicas De Investigación
Organic Chemistry and Compound Synthesis
In the realm of organic chemistry, compounds with complex structures similar to the one are often subjects of synthesis and mechanism studies. For example, research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds has provided insights into the mechanisms of bond cleavage, which is crucial for understanding the degradation and utilization of lignin in biofuels and materials science (T. Yokoyama, 2015).
Environmental Science and Pollution
In environmental sciences, the study of parabens, which share some structural similarities with the compound , particularly in their use of ether and hydroxyl groups, has been significant. These studies have looked into the occurrence, fate, and behavior of parabens in aquatic environments, highlighting the need for understanding the environmental impact of synthetic compounds (Camille Haman et al., 2015).
Pharmacology and Bioactive Compounds
In pharmacology, the investigation into bioactive compounds, including flavonoids and other phenolic substances, is relevant due to their potential health benefits. Studies on the antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities of such compounds are indicative of the broad spectrum of research applications for complex organic molecules. For instance, the review on chlorogenic acid and its bioactivities outlines the potential therapeutic roles of phenolic compounds in treating metabolic syndrome and related disorders (M. Naveed et al., 2018).
Propiedades
IUPAC Name |
1-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3/c1-14-8-15(2)16(3)19(9-14)25-13-18(24)12-22-20(4,5)10-17(23)11-21(22,6)7/h8-9,17-18,23-24H,10-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPODAZFVYNBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(CN2C(CC(CC2(C)C)O)(C)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2693031.png)


![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2693039.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2693045.png)
![N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2693046.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B2693047.png)

